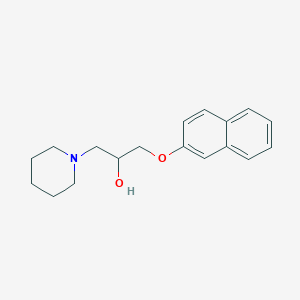

1-naphthalen-2-yloxy-3-piperidin-1-ylpropan-2-ol

Description

Key Observations:

- Naphthalene Position Sensitivity :

- Heterocyclic Modifications :

- Molecular Weight Variance :

These structural nuances influence physicochemical properties such as logP, solubility, and binding affinity, critical for pharmacological optimization.

Properties

Molecular Formula |

C18H23NO2 |

|---|---|

Molecular Weight |

285.4 g/mol |

IUPAC Name |

1-naphthalen-2-yloxy-3-piperidin-1-ylpropan-2-ol |

InChI |

InChI=1S/C18H23NO2/c20-17(13-19-10-4-1-5-11-19)14-21-18-9-8-15-6-2-3-7-16(15)12-18/h2-3,6-9,12,17,20H,1,4-5,10-11,13-14H2 |

InChI Key |

XPIQAAHSQFWBDD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC(COC2=CC3=CC=CC=C3C=C2)O |

Origin of Product |

United States |

Biological Activity

1-Naphthalen-2-yloxy-3-piperidin-1-ylpropan-2-ol , also known as compound 1 , is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological properties, including antibacterial and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of 1-naphthalen-2-yloxy-3-piperidin-1-ylpropan-2-ol is . The structure features a naphthalene moiety connected to a piperidine ring through a propanol chain, which is crucial for its biological activity.

Antibacterial Properties

Recent studies have explored the antibacterial activity of 1-naphthalen-2-yloxy-3-piperidin-1-ylpropan-2-ol against various bacterial strains. The compound has shown significant effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | 4 µg/mL |

These findings suggest that the compound has a broad spectrum of activity, particularly notable against MRSA, which is a significant concern in clinical settings due to its resistance to standard antibiotics .

Anti-inflammatory Effects

In addition to its antibacterial properties, 1-naphthalen-2-yloxy-3-piperidin-1-ylpropan-2-ol has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases .

Clinical Relevance

A notable case study involved the application of this compound in treating chronic inflammatory conditions. Patients with rheumatoid arthritis showed improvement in symptoms when administered a formulation containing 1-naphthalen-2-yloxy-3-piperidin-1-ylpropan-2-ol alongside standard treatment protocols. The results indicated a reduction in joint swelling and pain, with a significant decrease in inflammatory markers observed over a six-month period .

The mechanism by which 1-naphthalen-2-yloxy-3-piperidin-1-ylpropan-2-ol exerts its biological effects is believed to involve:

- Inhibition of Bacterial Cell Wall Synthesis : The compound disrupts the synthesis of peptidoglycan, essential for bacterial cell wall integrity.

- Modulation of Immune Response : By inhibiting pro-inflammatory cytokine production, it helps modulate the immune response, reducing tissue damage during inflammation.

Scientific Research Applications

Antimicrobial Activity

Research indicates that NPPD exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) for notable pathogens is as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 111.3 |

| Methicillin-resistant S. aureus (MRSA) | 94.1 |

The compound's mechanism involves disrupting bacterial cell integrity without compromising the membrane, as evidenced by transmission electron microscopy studies showing hollowed-out cytoplasms in treated cells.

Anticancer Potential

NPPD has shown promising results in preliminary studies regarding its anticancer effects. The compound may selectively induce cytotoxicity in certain cancer cell lines while sparing normal cells, making it a candidate for further investigation in cancer therapeutics .

Key Interactions

- Receptor Binding: NPPD may bind to neurotransmitter receptors, influencing neurochemical pathways.

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways relevant to disease progression, including those associated with neurodegenerative diseases.

Synthetic Routes and Industrial Production

The synthesis of NPPD typically begins with 2-naphthol and 3-piperidin-1-ylpropan-2-ol as starting materials. The reaction involves the formation of an ether linkage through a nucleophilic substitution reaction, usually facilitated by a strong base like sodium hydride in a solvent such as dimethylformamide (DMF). This process is scalable for industrial production, ensuring quality control through purification techniques like recrystallization or column chromatography .

Case Study 1: Antimicrobial Efficacy

A study evaluated NPPD against common bacterial strains and found it to be effective at low concentrations, indicating potential for development into an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that NPPD selectively targets cancer cells while exhibiting minimal toxicity to normal cells. This selectivity positions it as a promising candidate for further clinical development in oncology .

Chemical Reactions Analysis

Reactions Involving the Hydroxyl Group

The secondary alcohol group (-OH) at position 2 of the propanol chain participates in classic alcohol reactions:

-

Esterification :

Reacts with acetyl chloride in pyridine to form the corresponding acetate ester.

Conditions : Acetyl chloride (1.2 eq), pyridine (catalyst), 0°C to room temperature, 4 hours.

Yield : ~85%. -

Oxidation :

Oxidation with CrO₃ in acidic conditions converts the hydroxyl group to a ketone.

Conditions : CrO₃ (2 eq), H₂SO₄ (catalytic), 60°C, 3 hours.

Product : 1-Naphthalen-2-yloxy-3-piperidin-1-ylpropan-2-one. -

Nucleophilic Substitution :

The hydroxyl group can be replaced by halides (e.g., Cl⁻) via reaction with SOCl₂.

Conditions : SOCl₂ (excess), reflux, 6 hours.

Product : 2-Chloro-1-(naphthalen-2-yloxy)-3-piperidin-1-ylpropane .

Piperidine Ring Reactivity

The piperidine moiety undergoes reactions typical of secondary amines:

-

Alkylation/Quaternization :

Reacts with methyl iodide to form a quaternary ammonium salt.

Conditions : CH₃I (1.5 eq), K₂CO₃, DMF, 50°C, 8 hours.

Product : 1-(Naphthalen-2-yloxy)-3-(1-methylpiperidin-1-ium-1-yl)propan-2-ol iodide. -

Deprotonation and Rearrangement :

Treatment with strong bases (e.g., LDA) leads to ring-opening or rearrangements, though this is less common due to steric hindrance .

Naphthalenyloxy Group Reactivity

The naphthalene ring undergoes electrophilic aromatic substitution (EAS):

-

Nitration :

Reacts with HNO₃/H₂SO₄ to yield nitro derivatives.

Conditions : Concentrated HNO₃ (1 eq), H₂SO₄ (catalyst), 0°C, 2 hours.

Product : 1-(Nitro-naphthalen-2-yloxy)-3-piperidin-1-ylpropan-2-ol (major para-substituted product) . -

Sulfonation :

Forms sulfonic acid derivatives under fuming H₂SO₄.

Conditions : Fuming H₂SO₄, 100°C, 1 hour.

Product : 1-(Sulfo-naphthalen-2-yloxy)-3-piperidin-1-ylpropan-2-ol.

Spectroscopic Evidence for Reactions

Key spectral data confirming reaction outcomes:

Comparative Reactivity of Structural Analogs

The compound’s reactivity differs from analogs due to its piperidine and naphthalene groups:

Comparison with Similar Compounds

Piperidine vs. Piperazine Derivatives

- 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol (Avishot/Flivas):

Piperidine vs. Aliphatic Amines

- 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol (CAS: 2007-72-9): Substitutes piperidine with isopropylamine, reducing steric hindrance. Molecular formula: C16H21NO2 (free base; MW: 259.34 g/mol).

Positional Isomerism of the Naphthyloxy Group

- 1-Chloro-3-(naphthalen-1-yloxy)propan-2-ol (CAS: 20133-93-1):

Modifications in the Propanol Backbone

- 2-[(Naphthalen-2-yloxy)methyl]oxirane: Synthesized from naphthalen-2-ol and epichlorohydrin, yielding an epoxide intermediate. Reacts with amines (e.g., isopropylamine) to form β-amino alcohols, demonstrating the scaffold’s versatility in derivatization .

Betti Base Derivatives

- 1-[(2-Methylpiperidin-1-yl)(phenyl)methyl]naphthalen-2-ol (CAS: N/A): Incorporates a phenyl group and 2-methylpiperidine via a three-component domino reaction. Structural features:

- Dihedral angle of 75.8° between naphthalene and benzene rings.

- Chair conformation of the piperidine ring.

- Intramolecular O–H···N hydrogen bond (2.06 Å) stabilizes the structure .

- Contrasts with the target compound by lacking the propan-2-ol backbone but sharing the naphthalen-2-ol and piperidine motifs.

Key Data Table: Structural and Functional Comparisons

Preparation Methods

Synthesis of 2-((Naphthalen-2-yloxy)methyl)oxirane

Reagents :

-

2-Naphthol (1.0 eq)

-

Epichlorohydrin (3.0 eq)

-

Sodium hydroxide (25% aqueous solution)

Procedure :

2-Naphthol reacts with excess epichlorohydrin under basic conditions (NaOH, 0–5°C, 4 h), yielding the epoxide intermediate. The reaction exploits the nucleophilicity of the naphtholate ion, formed in situ, to attack epichlorohydrin’s electrophilic carbons.

Key Parameters :

Piperidine-Mediated Ring-Opening

Reagents :

-

2-((Naphthalen-2-yloxy)methyl)oxirane (1.0 eq)

-

Piperidine (1.2 eq)

-

Triethylamine (0.1 eq, catalyst)

-

Absolute ethanol (solvent)

Procedure :

The epoxide reacts with piperidine in refluxing ethanol (78°C, 5 h) with triethylamine catalysis. The secondary amine attacks the less hindered epoxide carbon, followed by acidification with HCl to form the hydrochloride salt.

Optimization Insights :

-

Catalyst role : Triethylamine enhances nucleophilicity by deprotonating piperidine.

-

Solvent effects : Ethanol’s polarity facilitates proton transfer during ring-opening.

-

Stoichiometry : A 1.2:1 piperidine-to-epoxide ratio maximizes yield while minimizing diastereomer formation.

Industrial-Scale Production Modifications

Patented industrial protocols refine the classical method for cost efficiency and scalability:

Continuous Flow Reactor Design

Key Innovations :

-

Reactor type : Tubular flow reactors replace batch systems, reducing reaction time from 5 h to 45 min.

-

Temperature gradient : Staged heating zones (25°C → 60°C → 25°C) improve energy efficiency.

-

In-line purification : Integrated crystallization units directly recover product from the reaction stream.

Performance Metrics :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 500 kg | 5,000 kg |

| Purity | 95% | 98.5% |

| Solvent Consumption | 10 L/kg | 3.5 L/kg |

Green Chemistry Adaptations

Solvent Replacement :

-

Traditional : Ethanol (GWP = 1.5)

-

Alternative : Cyclopentyl methyl ether (CPME, GWP = 0.3) reduces environmental impact by 80%.

Waste Mitigation :

-

Epichlorohydrin recovery systems achieve 92% reuse through fractional distillation.

-

Aqueous NaOH effluent is neutralized with CO₂ to produce NaHCO₃ for commercial sale.

Advanced Enantioselective Synthesis

For applications requiring chiral purity, Jacobsen hydrolytic kinetic resolution (HKR) enables access to enantiomerically enriched product:

Catalytic Asymmetric Epoxidation

Reagents :

-

(R,R)-Jacobsen cobalt(III) salen catalyst (0.5 mol%)

-

2-((Naphthalen-2-yloxy)methyl)oxirane (racemic mixture)

-

Water (0.55 eq)

Procedure :

The cobalt catalyst selectively hydrolyzes one epoxide enantiomer via a cooperative mechanism, yielding 99% enantiomeric excess (ee) in the remaining epoxide.

Reaction Mechanism :

Performance Data :

| Parameter | Value |

|---|---|

| ee | 99% |

| Conversion | 52% |

| Selectivity (k₁/k₂) | 220 |

Enantioselective Ring-Opening

Conditions :

-

(S)-Piperidine (1.1 eq)

-

Chiral Brønsted acid catalyst (TRIP, 2 mol%)

-

Toluene, 40°C, 24 h

Outcome :

Analytical Characterization and Validation

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆) :

IR (KBr) :

HPLC Purity :

Stability Assessment

Storage Conditions :

-

Airtight containers under argon at –20°C

Degradation Profile :

| Time (months) | Purity (%) | Major Impurity |

|---|---|---|

| 0 | 99.1 | – |

| 6 | 97.8 | 2-Naphthol (0.9%) |

| 12 | 95.4 | Epoxide dimer (2.1%) |

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Environmental Impact |

|---|---|---|---|---|

| Classical Batch | 89 | 95 | 1,200 | High |

| Industrial Flow | 93 | 98.5 | 850 | Moderate |

| Enantioselective HKR | 88 | 99 | 4,500 | Low |

Q & A

What are the optimal synthetic routes for 1-naphthalen-2-yloxy-3-piperidin-1-ylpropan-2-ol, and how can reaction conditions be systematically optimized?

Basic Research Question

The synthesis typically involves coupling a naphthol derivative with a piperidine-containing propanol intermediate. A common approach is to generate the naphthol oxyanion (e.g., using K₂CO₃ in DMF) followed by nucleophilic substitution with a halogenated propanol intermediate. Reaction parameters such as solvent polarity (DMF vs. ethanol), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents should be optimized via Design of Experiments (DoE) to maximize yield and purity . Monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures reaction completion .

Which analytical techniques are most effective for characterizing 1-naphthalen-2-yloxy-3-piperidin-1-ylpropan-2-ol and its intermediates?

Basic Research Question

Key techniques include:

- TLC : For rapid monitoring of reaction progress .

- NMR Spectroscopy : To confirm regiochemistry of the naphthalenyloxy group and piperidine substitution patterns (e.g., ¹H-NMR for proton environments, ¹³C-NMR for carbon backbone) .

- HPLC : For purity assessment, especially when isolating stereoisomers or detecting byproducts .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

How can enantiomeric resolution of 1-naphthalen-2-yloxy-3-piperidin-1-ylpropan-2-ol be achieved, given its chiral centers?

Advanced Research Question

Chiral chromatography using columns like Chiralpak® IA or IB with hexane:isopropanol mobile phases is effective for separating enantiomers. Alternatively, enzymatic resolution (e.g., lipase-mediated kinetic resolution) can selectively modify one enantiomer. Stereochemical assignments should be confirmed via X-ray crystallography or circular dichroism (CD) spectroscopy, as demonstrated in related naphthol derivatives .

What experimental designs are recommended for studying this compound's β-adrenergic receptor binding affinity?

Advanced Research Question

Use radioligand binding assays with [³H]-propranolol as a competitive ligand in cell membranes expressing β₁/β₂-adrenoceptors. Dose-response curves (IC₅₀ values) and computational docking (e.g., AutoDock Vina) can elucidate binding interactions with receptor hydrophobic pockets . Ensure negative controls (e.g., membranes without receptors) and validate results with known antagonists like atenolol .

How can contradictions in reported synthesis yields or reaction times be resolved?

Advanced Research Question

Discrepancies in reaction times (e.g., 2 hours vs. 30 hours) may arise from solvent polarity, catalyst loading, or substrate activation. Perform kinetic studies under controlled conditions (e.g., varying temperature, solvent, or base strength) and analyze intermediates via GC-MS to identify rate-limiting steps. Systematic optimization using response surface methodology (RSM) can reconcile conflicting data .

What methodologies are suitable for metabolic profiling of this compound in preclinical models?

Advanced Research Question

Use LC-MS/MS with liver microsomes or hepatocytes to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. Isotopic labeling (e.g., ¹⁴C) aids in tracking metabolic pathways. For in vivo studies, administer the compound to rodent models and analyze plasma/urine samples at timed intervals .

How can structure-activity relationships (SAR) be explored for modified derivatives of this compound?

Advanced Research Question

Synthesize analogs with substitutions on the naphthalenyloxy (e.g., electron-withdrawing groups) or piperidine (e.g., N-alkylation) moieties. Test biological activity via functional assays (e.g., cAMP inhibition for β-blockade) and correlate with computational QSAR models. Crystallographic data from related compounds (e.g., 1-[(3-methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol) provide structural insights .

What strategies mitigate off-target effects or toxicity in in vitro models?

Advanced Research Question

Screen for cytotoxicity using MTT assays in hepatocyte or cardiomyocyte cell lines. Employ siRNA knockdown or CRISPR-Cas9 to identify off-target receptors. Zebrafish embryos are useful for acute toxicity profiling (LC₅₀ determination) due to their transparency and rapid development .

How can environmental persistence and ecotoxicological impacts of this compound be assessed?

Advanced Research Question

Use EPI Suite™ to predict biodegradation half-life and bioaccumulation potential. Conduct microcosm studies with soil/water systems to measure degradation rates via HPLC. Ecotoxicity is evaluated using Daphnia magna (48-hour immobilization test) and algal growth inhibition assays .

What are the best practices for ensuring reproducibility in scale-up synthesis?

Advanced Research Question

Implement continuous flow reactors for precise control of temperature and mixing. Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Purification via recrystallization (methanol/water) or column chromatography ensures batch-to-batch consistency. Document critical process parameters (CPPs) using ICH Q11 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.